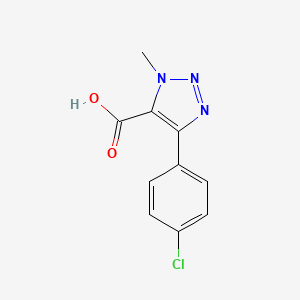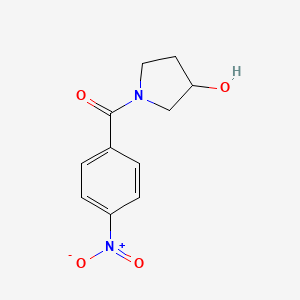
2-Hydroxy-5-pentylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-5-pentylbenzonitrile is an organic compound with the molecular formula C12H15NO It is a derivative of benzonitrile, where the benzene ring is substituted with a hydroxyl group at the second position and a pentyl group at the fifth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-pentylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-5-pentylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile . This reaction typically requires an acid catalyst and is carried out under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, can also be employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-5-pentylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a metal catalyst can be employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: 2-Hydroxy-5-pentylbenzoic acid or 2-Hydroxy-5-pentylbenzophenone.
Reduction: 2-Hydroxy-5-pentylbenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Hydroxy-5-pentylbenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-5-pentylbenzonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxybenzonitrile: Lacks the pentyl group, making it less hydrophobic.
2-Hydroxy-5-methoxybenzonitrile: Contains a methoxy group instead of a pentyl group, affecting its reactivity and solubility.
Uniqueness
2-Hydroxy-5-pentylbenzonitrile is unique due to the presence of both a hydroxyl group and a pentyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased hydrophobicity and the ability to participate in a wider range of chemical reactions .
Propiedades
Número CAS |
52899-65-7 |
|---|---|
Fórmula molecular |
C12H15NO |
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
2-hydroxy-5-pentylbenzonitrile |
InChI |
InChI=1S/C12H15NO/c1-2-3-4-5-10-6-7-12(14)11(8-10)9-13/h6-8,14H,2-5H2,1H3 |
Clave InChI |
MJYBXQVLUPBGPR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC(=C(C=C1)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-2-methoxyphenyl]-3-ethoxypropanoate](/img/structure/B13867978.png)


![2-(3,5-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B13868008.png)
![Tert-butyl-[3-(2,6-dichloroquinazolin-4-yl)phenoxy]-dimethylsilane](/img/structure/B13868014.png)
![N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-ethylacetamide](/img/structure/B13868019.png)

![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-fluorobenzoate](/img/structure/B13868024.png)


![[4-[1-Hydroxy-2-(methylamino)ethyl]phenyl] acetate](/img/structure/B13868039.png)
